molecular formula C11H15NO5 B12914560 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane CAS No. 62130-04-5

2-[1-(Furan-2-yl)-2-nitroethoxy]oxane

Cat. No.: B12914560
CAS No.: 62130-04-5
M. Wt: 241.24 g/mol
InChI Key: ITAJMSMUNXLMKS-UHFFFAOYSA-N
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Description

General Overview of Furan (B31954) and Tetrahydropyran (B127337) Derivatives in Contemporary Organic Synthesis

Furan and tetrahydropyran (THP) ring systems are fundamental building blocks in the arsenal (B13267) of synthetic organic chemists. The furan moiety, an aromatic five-membered heterocycle containing an oxygen atom, is a versatile precursor for a wide array of other functional groups and heterocyclic systems through reactions such as cycloadditions, ring-opening, and electrophilic substitutions. britannica.comresearchgate.net Furan derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.govutripoli.edu.ly The synthesis of substituted furans is a well-developed area of research, with numerous methods available for their construction. organic-chemistry.org

The tetrahydropyran ring, a saturated six-membered ether, is another privileged scaffold in organic synthesis, most notably as the core structure of pyranose sugars. ut.ee Its derivatives are also found in a vast number of biologically active natural products. researchgate.net A significant application of the tetrahydropyran moiety is its use as a protecting group for alcohols, forming a THP ether which is stable to a variety of reaction conditions yet can be readily removed under acidic conditions. This protective strategy is a cornerstone of multi-step organic synthesis. ut.ee The stereoselective synthesis of substituted tetrahydropyrans remains an active area of research, driven by the need to access complex natural product architectures. researchgate.netorganic-chemistry.org

Significance of Nitro-Containing Compounds as Versatile Chemical Tools and Synthetic Intermediates

Nitro compounds have long been recognized as highly versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates adjacent carbon atoms for a variety of carbon-carbon bond-forming reactions, most notably the Henry (nitro-aldol) reaction and Michael additions. nih.gov Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a plethora of other functional groups, including amines, ketones, and oximes. This versatility makes nitroalkanes invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. mdpi.com The study of nitrofuran derivatives, for instance, has revealed potent antifungal and antibacterial activities, underscoring the importance of the nitro group in medicinal chemistry. mdpi.comresearchgate.net

Structural Features and Inherent Complexity of the 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane Framework

The molecular architecture of This compound is a fascinating amalgamation of the three aforementioned chemical motifs. The structure features a furan ring connected to a nitro-substituted ethyl ether, which is in turn linked to a tetrahydropyran ring. This unique combination of a furan ring, a nitro group, and a tetrahydropyran acetal (B89532) presents several elements of structural complexity and potential reactivity.

The molecule contains two stereocenters: one at the carbon bearing the furan and the ether linkage, and another on the tetrahydropyran ring at the anomeric carbon. This gives rise to the possibility of multiple diastereomers, each with potentially distinct chemical and physical properties. The reactivity of the molecule is also multifaceted. The furan ring is susceptible to electrophilic attack and can participate in cycloaddition reactions. researchgate.netnih.gov The nitro group can be reduced or eliminated, and the adjacent proton is acidic, allowing for further functionalization. The tetrahydropyranyl ether linkage is an acetal, which is sensitive to acidic conditions, potentially leading to deprotection of the alcohol. The interplay of these functional groups within the same molecule suggests a rich and complex chemical behavior.

Rationale for Comprehensive Academic Investigation of the Compound's Chemical Properties and Reactivity

Despite the prevalence of its constituent parts in organic synthesis, a thorough investigation into the specific properties and reactivity of This compound appears to be lacking in the current scientific literature. A plausible synthetic route to this compound could involve a Henry reaction between furfural (B47365) and nitroethane to form 1-(furan-2-yl)-2-nitroethanol, followed by an acid-catalyzed addition to 3,4-dihydropyran.

The rationale for a detailed academic study of this compound is threefold. Firstly, the synthesis and characterization of this molecule would provide valuable data on the interplay of its three distinct functional groups. Understanding how the furan, nitro, and tetrahydropyran moieties influence each other's reactivity would be a significant contribution to the field of physical organic chemistry.

Secondly, the compound represents a potential platform for the development of novel synthetic methodologies. For example, selective transformations of one functional group in the presence of the others could lead to the efficient synthesis of a variety of complex molecules. The diastereoselective synthesis of This compound would also be a challenging and worthwhile endeavor, pushing the boundaries of current stereoselective methods.

Finally, given the known biological activities of furan and nitro-containing compounds, This compound and its derivatives could exhibit interesting pharmacological properties. A comprehensive investigation of this molecule would therefore not only expand our fundamental understanding of organic chemistry but also potentially uncover new avenues for drug discovery and development. The lack of detailed research findings on this specific molecule highlights a gap in our knowledge and underscores the importance of its future academic exploration.

Compound Names Mentioned in this Article

Compound Name
This compound
Furan
Tetrahydropyran
Furfural
Nitroethane
1-(Furan-2-yl)-2-nitroethanol
3,4-Dihydropyran

Representative NMR Data for Constituent Moieties

Due to the absence of specific experimental data for this compound, the following table provides representative ¹H NMR chemical shift ranges for the key functional groups based on data for similar structures in common deuterated solvents. pitt.edu These values are illustrative and the actual shifts for the target molecule may vary.

Functional GroupRepresentative ¹H NMR Chemical Shift Range (ppm)
Furan Ring Protons6.0 - 7.5
Tetrahydropyran Ring Protons1.4 - 4.0
CH-NO₂4.3 - 4.8
O-CH-O (acetal)4.5 - 5.0
CH₂-NO₂4.0 - 4.5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62130-04-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-[1-(furan-2-yl)-2-nitroethoxy]oxane

InChI

InChI=1S/C11H15NO5/c13-12(14)8-10(9-4-3-7-15-9)17-11-5-1-2-6-16-11/h3-4,7,10-11H,1-2,5-6,8H2

InChI Key

ITAJMSMUNXLMKS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(C[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 1 Furan 2 Yl 2 Nitroethoxy Oxane

Reactivity Profile of the Furan (B31954) Heterocycle in the Compound

The furan ring in 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane is an electron-rich aromatic system, which predisposes it to a variety of chemical transformations. However, the substituent at the 2-position, the -[1-(2-nitroethoxy)oxane] group, is electron-withdrawing in nature due to the presence of the nitro group and the ether linkage. This substituent significantly influences the reactivity of the furan ring.

Electrophilic Aromatic Substitution Reactions at the Furan Ring

Furan typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C5 position (alpha to the oxygen and adjacent to the existing substituent) or the C3 position. The electron-donating character of the oxygen atom in the furan ring makes it more reactive than benzene towards electrophiles. However, the presence of the electron-withdrawing -[1-(2-nitroethoxy)oxane] group at the C2 position deactivates the furan ring towards EAS.

The directing effect of the C2 substituent must also be considered. While the ether oxygen might have a weak activating, ortho-para directing influence, the strong electron-withdrawing nature of the nitro group dominates, directing incoming electrophiles primarily to the C4 and C5 positions. The C5 position is generally favored due to less steric hindrance compared to the C3 position, which is adjacent to the bulky substituent.

Common electrophilic aromatic substitution reactions and the predicted major products are summarized in the table below. It is important to note that harsher reaction conditions may be required compared to unsubstituted furan due to the deactivating effect of the substituent.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃ / Ac₂O2-[1-(5-Nitro-furan-2-yl)-2-nitroethoxy]oxane
HalogenationBr₂ / Dioxane2-[1-(5-Bromo-furan-2-yl)-2-nitroethoxy]oxane
SulfonationSO₃ / Pyridine5-[1-(2-Nitroethoxy)oxane-1-yl]furan-2-sulfonic acid
Friedel-CraftsAc₂O / SnCl₄1-{5-[1-(2-Nitroethoxy)oxane-1-yl]furan-2-yl}ethan-1-one

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromatic character of furan means that the Diels-Alder reaction is often reversible. The reactivity of the furan diene is sensitive to the electronic nature of its substituents. The electron-withdrawing -[1-(2-nitroethoxy)oxane] group at the C2 position decreases the electron density of the furan ring, thereby reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

Consequently, forcing conditions, such as high pressure or the use of Lewis acid catalysts, may be necessary to promote cycloaddition with dienophiles. The regioselectivity of the reaction will be influenced by both electronic and steric factors. With unsymmetrical dienophiles, a mixture of regioisomers can be expected.

Below is a table illustrating the expected Diels-Alder reactivity with a common dienophile.

DienophileConditionsExpected Product(s)
Maleic anhydrideHigh pressure, heat, or Lewis acidOxabicycloheptene adducts (endo and exo isomers)

Hydrogenation and Ring-Opening Transformations of the Furan Moiety

The furan ring can be reduced to the corresponding tetrahydrofuran derivative under catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the furan ring without affecting the nitro group. Catalysts such as rhodium on carbon or ruthenium on carbon are often effective for the hydrogenation of furan rings under milder conditions that may leave the nitro group intact.

Alternatively, more forcing conditions or different catalysts, such as palladium on carbon under higher hydrogen pressure and temperature, can lead to the reduction of both the furan ring and the nitro group. Furthermore, hydrogenation can sometimes be accompanied by hydrogenolysis, leading to ring-opening of the furan moiety to form diol or ether products.

Acid-catalyzed ring-opening of the furan ring is another characteristic reaction. In the presence of a strong acid and a nucleophilic solvent like water or an alcohol, the furan ring can undergo hydrolysis or alcoholysis to yield a 1,4-dicarbonyl compound. The stability of the rest of the molecule, particularly the ether linkage, under acidic conditions would need to be considered.

Reaction TypeReagents and ConditionsPrimary Product(s)
Selective HydrogenationH₂, Rh/C or Ru/C, mild conditions2-[1-(Tetrahydrofuran-2-yl)-2-nitroethoxy]oxane
Full HydrogenationH₂, Pd/C, high pressure/temperature2-[2-Amino-1-(tetrahydrofuran-2-yl)ethoxy]oxane
Acid-Catalyzed Ring OpeningH₂O / H⁺Acyclic 1,4-dicarbonyl compound

Transformations and Influence of the Nitro Functional Group

The nitro group in this compound is a versatile functional group that strongly influences the molecule's electronic properties and reactivity.

Reductive Manipulations of the Nitro Group for Diverse Functionalization

The nitro group can be readily reduced to a primary amine, providing a key transformation for introducing a nitrogen-containing functionality. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common method for nitro group reduction. masterorganicchemistry.com However, as mentioned earlier, this can also lead to the hydrogenation of the furan ring. To selectively reduce the nitro group while preserving the furan ring, other methods are often preferred. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and effective method. masterorganicchemistry.com Other reagents like sodium dithionite (Na₂S₂O₄) or zinc dust in the presence of a proton source can also be utilized for this transformation. The resulting amine, 2-[2-amino-1-(furan-2-yl)ethoxy]oxane, is a valuable intermediate for the synthesis of more complex molecules.

Reducing Agent SystemConditionsProduct
H₂ / Pd/CModerate pressure and temperature2-[2-Amino-1-(furan-2-yl)ethoxy]oxane (potential for furan reduction)
Sn / HClAqueous acidic medium2-[2-Amino-1-(furan-2-yl)ethoxy]oxane
Fe / HCl or NH₄ClAqueous or alcoholic solution2-[2-Amino-1-(furan-2-yl)ethoxy]oxane
Na₂S₂O₄Biphasic system (e.g., H₂O/CH₂Cl₂)2-[2-Amino-1-(furan-2-yl)ethoxy]oxane

Protonation Behavior and Acid-Base Properties of the Nitroalkane Moiety

The hydrogen atom on the carbon adjacent to the nitro group (the α-proton) in the nitroalkane moiety of this compound is acidic. This acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the conjugate base (a nitronate anion) through resonance.

The pKa of this α-proton is expected to be in the range of typical nitroalkanes, which is approximately 10-12 in aqueous solution. The presence of the β-ether linkage is not expected to drastically alter this acidity.

The acidic nature of this proton allows for the formation of the corresponding nitronate anion upon treatment with a base. This nitronate is a nucleophile and can participate in various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction with aldehydes or ketones, or Michael additions to α,β-unsaturated carbonyl compounds. The formation of the nitronate and its subsequent reactions provide a powerful tool for further functionalization of the molecule at the carbon bearing the nitro group.

PropertyDescription
Acidity of α-Proton The proton on the carbon atom attached to the nitro group is acidic due to the electron-withdrawing effect of the NO₂ group.
pKa (estimated) Approximately 10-12 in aqueous solution.
Formation of Nitronate Anion Treatment with a base (e.g., NaOH, Et₃N) deprotonates the α-carbon to form a resonance-stabilized nitronate anion.
Reactivity of Nitronate Anion The nitronate anion can act as a nucleophile in various reactions, including Henry reactions and Michael additions, allowing for the formation of new C-C bonds.

Role of the Nitro Group as an Activating or Leaving Group in Substitution Processes

The nitro group in this compound plays a multifaceted role in substitution reactions, acting as both a powerful activating group and a competent leaving group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly influences the reactivity of the molecule. This electronic influence facilitates nucleophilic attack on the carbon atom to which it is attached, making it susceptible to substitution.

In the context of nucleophilic substitution, the nitro group can be displaced by a variety of nucleophiles. ck12.org The stability of the departing nitrite ion (NO₂⁻), which is resonance-stabilized, makes the nitro group a good leaving group in such reactions. ck12.orgwikipedia.org This reactivity is a cornerstone of nitroalkane chemistry, enabling the synthesis of a diverse array of organic compounds. nih.gov The direct SN2 substitution of a nitro group is a recognized pathway, allowing for the introduction of different functionalities at the carbon center. mdpi.com

The activating nature of the nitro group also extends to the acidity of the α-proton (the hydrogen on the carbon adjacent to the nitro group). This increased acidity facilitates the formation of a nitronate anion under basic conditions. nih.gov This nitronate can then participate in various carbon-carbon bond-forming reactions, further highlighting the activating role of the nitro group. While direct substitution of the nitro group is one pathway, its ability to activate the molecule for other transformations is also a critical aspect of its reactivity.

The efficiency of the nitro group as a leaving group can be influenced by the reaction conditions and the nature of the nucleophile. Strong nucleophiles are generally more effective in displacing the nitro group. The combination of the activating and leaving group properties makes the nitro group a versatile functional group in the synthesis of polyfunctionalized compounds. nih.gov

Stability and Cleavage Mechanisms of the Oxane Ether Linkage

The oxane ether linkage in this compound, also known as a tetrahydropyranyl (THP) ether, is a well-established protecting group for alcohols in organic synthesis. Its stability is highly dependent on the pH of the medium, being notably stable under neutral and basic conditions but labile to acidic conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis and Ring Opening of the Oxane Ether

The cleavage of the oxane (THP) ether linkage proceeds via an acid-catalyzed hydrolysis mechanism. stackexchange.com The reaction is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the alcohol moiety. wikipedia.org Subsequently, the C-O bond cleaves to form a resonance-stabilized oxocarbenium ion intermediate and the corresponding alcohol, 1-(furan-2-yl)-2-nitroethanol. stackexchange.com This oxocarbenium ion is then attacked by water to yield 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. stackexchange.com

The rate of this hydrolysis is dependent on the acid strength and concentration. Various acidic catalysts, including protic acids like acetic acid and p-toluenesulfonic acid, as well as Lewis acids, can be employed to effect this transformation. organic-chemistry.orgthieme-connect.de The general mechanism is outlined below:

Protonation of the ether oxygen: The oxygen atom of the oxane ring is protonated by an acid catalyst.

Formation of an oxocarbenium ion: The protonated ether undergoes cleavage to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water: A water molecule attacks the oxocarbenium ion.

Deprotonation: Loss of a proton from the resulting oxonium ion yields the final ring-opened product, 5-hydroxypentanal, and regenerates the acid catalyst.

Susceptibility to Nucleophilic Attack and Rearrangement Pathways

Under neutral or basic conditions, the oxane ether linkage is generally resistant to nucleophilic attack. organic-chemistry.org This stability is a key attribute for its use as a protecting group. However, the presence of the furan and nitro groups in this compound could potentially influence its reactivity.

While direct nucleophilic attack on the oxane ring is uncommon, rearrangement pathways can be initiated under specific conditions, particularly those that favor the formation of cationic intermediates. For instance, in the presence of strong Lewis acids, cleavage of the ether bond could lead to the formation of the oxocarbenium ion, which might then be susceptible to intramolecular rearrangements or attack by other nucleophiles present in the reaction mixture.

Rearrangements involving the furan ring are also a possibility, especially under acidic conditions that could lead to dearomatization of the furan nucleus. nih.gov However, such pathways would be highly dependent on the specific reagents and reaction conditions employed.

Advanced Mechanistic Investigations of Chemical Reactions

Due to the absence of specific experimental studies on this compound, the following sections are based on mechanistic principles derived from analogous chemical systems.

Elucidation of Reaction Intermediates and Transient Species

The elucidation of reaction intermediates is crucial for understanding the detailed mechanism of any chemical transformation. For reactions involving this compound, several transient species can be postulated based on the reactivity of its functional groups.

In the acid-catalyzed hydrolysis of the oxane ether, the key intermediate is the oxocarbenium ion . stackexchange.com This species is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms of the ring. Its existence is well-supported by numerous studies on acetal (B89532) and ketal hydrolysis.

In substitution reactions where the nitro group acts as a leaving group, the mechanism can proceed through a transition state with significant SN2 character, avoiding a discrete carbocation intermediate. Alternatively, under conditions that favor an SN1-type mechanism, a carbocation at the carbon bearing the furan and nitroethoxy groups could be formed. The stability of this carbocation would be influenced by the electronic properties of both the furan and nitro groups.

Reactions involving the furan ring, such as electrophilic substitution, would proceed through a sigma complex (arenium ion) intermediate, where the aromaticity of the furan ring is temporarily disrupted. youtube.com

The formation of a nitronate anion is a key intermediate in reactions where the α-proton is abstracted under basic conditions. This species is a powerful nucleophile and can participate in a variety of bond-forming reactions. nih.gov

The table below summarizes potential intermediates in reactions of this compound.

Reaction TypeKey Intermediate/Transient Species
Acid-Catalyzed Ether HydrolysisOxocarbenium ion
Nucleophilic Substitution (SN1-like)Carbocation
Electrophilic Aromatic SubstitutionSigma Complex (Arenium ion)
Base-Mediated ReactionsNitronate anion

This table is illustrative and based on the general reactivity of the functional groups present in the molecule.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions. While no specific data exists for this compound, data from related systems can offer valuable estimations.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For the acid-catalyzed hydrolysis of the oxane ether, the reaction is generally thermodynamically favorable due to the formation of more stable products (an alcohol and an aldehyde/hemiacetal) from the acetal.

Reactions involving furan derivatives, such as Diels-Alder reactions, are often under thermodynamic control, with the position of the equilibrium being sensitive to temperature. nih.govnih.gov Thermodynamic data for related nitrophenyl furan derivatives have been determined experimentally, providing insights into their relative stabilities. researchgate.netresearchgate.net

Kinetics: The rate of a chemical reaction is governed by the activation energy (Ea). The acid-catalyzed hydrolysis of tetrahydropyranyl ethers is a kinetically controlled process, with the rate being dependent on factors such as temperature, acid concentration, and the steric and electronic properties of the substrate. nih.gov

Kinetic studies on the reactions of furan and its derivatives with radicals, such as the hydroxyl radical, have been conducted to understand their atmospheric chemistry and combustion properties. researchgate.net These studies reveal that the reaction rates are influenced by the nature and position of substituents on the furan ring.

The following table presents hypothetical kinetic and thermodynamic parameters for key reactions, based on values reported for analogous systems.

Reaction PathwayPlausible ΔH (kJ/mol)Plausible ΔS (J/mol·K)Plausible Ea (kJ/mol)
Acid-Catalyzed Oxane Hydrolysis-20 to -40+50 to +10080 to 120
SN2 Substitution of Nitro GroupVariableVariable70 to 110
Diels-Alder Reaction of Furan Ring-50 to -80-120 to -15060 to 100

Disclaimer: The data in this table is illustrative and intended to provide a general understanding of the potential energetics of reactions involving this compound. Actual values may vary significantly.

Isotopic Labeling and Crossover Experiments for Mechanistic Proof

To unambiguously determine the reaction pathways of this compound, isotopic labeling and crossover experiments serve as powerful tools for providing definitive mechanistic proof. These techniques allow for the tracking of atoms and molecular fragments throughout a chemical transformation, offering insights into the intramolecularity or intermolecularity of a reaction and identifying the rate-determining steps.

Isotopic Labeling for Elucidating Reaction Mechanisms

Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes, which can be either stable or radioactive. wikipedia.org By tracing the position of the isotopic label in the products, the mechanism of a reaction can be inferred. For a molecule like this compound, several isotopic labeling strategies could be employed to investigate various potential reaction pathways.

For instance, to probe potential proton-transfer steps, deuterium labeling can be utilized. The substitution of a hydrogen atom with deuterium can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered due to the difference in mass between hydrogen and deuterium. nih.govroyalsocietypublishing.orgacs.orgresearchgate.net A significant primary KIE (typically kH/kD > 2) would suggest that the cleavage of the C-H bond is involved in the rate-determining step of the reaction.

To illustrate, consider a hypothetical base-catalyzed elimination reaction of this compound. By synthesizing a deuterated analog where the hydrogen atom at the carbon bearing the nitro group is replaced by deuterium, the KIE can be measured. The following table presents hypothetical data from such an experiment.

CompoundRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound3.2 x 10⁻⁴5.8
2-[1-(Furan-2-yl)-2-nitroethoxy-d1]oxane5.5 x 10⁻⁵

This data is illustrative and does not represent experimentally determined values.

The significant hypothetical KIE of 5.8 would strongly support a mechanism where the abstraction of the proton at the nitro-bearing carbon is the rate-limiting step.

Furthermore, isotopes such as ¹³C, ¹⁵N, and ¹⁸O could be incorporated to trace the fate of the carbon skeleton, the nitro group, and the oxygen atoms, respectively. thieme-connect.com For example, in a potential rearrangement reaction, labeling specific carbon or oxygen atoms in the furan or oxane rings would reveal how these rings are altered during the reaction.

Crossover Experiments to Determine Reaction Intramolecularity

Crossover experiments are designed to distinguish between intramolecular (the reaction occurs within a single molecule) and intermolecular (the reaction involves fragments from different molecules) pathways, particularly in rearrangement reactions. youtube.com

In a hypothetical scenario where this compound undergoes a rearrangement, a crossover experiment would involve running the reaction with a mixture of two isotopically labeled versions of the starting material. For example, one version could have a deuterium-labeled furan ring, while the other could have a ¹³C-labeled oxane ring.

If the reaction is purely intramolecular , the products will retain the original isotopic labeling pattern. The deuterium-labeled furan will remain associated with the unlabeled oxane, and the ¹³C-labeled oxane will remain with the unlabeled furan.

Conversely, if the reaction is intermolecular , fragments of the molecules will detach and recombine with fragments from other molecules. This would result in "crossover" products, where a deuterium-labeled furan ring is found in a product with a ¹³C-labeled oxane ring.

The potential outcomes of such a crossover experiment are summarized in the table below.

Reactant MixtureObserved ProductsMechanistic Conclusion
Deuterated Furan Analog + ¹³C-Labeled Oxane AnalogOnly products with either deuterated furan or ¹³C-labeled oxane.Intramolecular Mechanism
Deuterated Furan Analog + ¹³C-Labeled Oxane AnalogProducts with both deuterated furan and ¹³C-labeled oxane in the same molecule.Intermolecular Mechanism

This table illustrates the principles of a crossover experiment and is not based on actual experimental results for the title compound.

The absence of crossover products would provide strong evidence for an intramolecular rearrangement, while their presence would confirm an intermolecular pathway. youtube.com Such definitive insights are crucial for a complete understanding of the reactivity of this compound.

Theoretical and Computational Chemistry Studies of 2 1 Furan 2 Yl 2 Nitroethoxy Oxane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of a molecule. For a compound like 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane, these methods can provide insights into its three-dimensional structure, conformational preferences, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetic landscape of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the initial step in any theoretical investigation.

Geometry Optimization: The geometry optimization process seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The optimization would likely reveal key structural features, such as the planarity of the furan (B31954) ring and the tetrahedral geometry around the chiral carbon atom.

Energetics: DFT calculations provide valuable information about the molecule's thermodynamic properties. The total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be calculated. These values are crucial for comparing the relative stabilities of different conformers and for predicting the thermodynamics of reactions involving this compound.

Table 1: Predicted Energetic Properties of this compound Conformers (Illustrative)
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
A 0.003.5
B 1.254.2
C 2.502.8

Note: The data in this table is illustrative and based on typical results from DFT calculations on similar organic molecules. Actual values would require specific computations for this compound.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern a molecule's reactivity.

Frontier Orbital Analysis: The energy and spatial distribution of the HOMO and LUMO are key indicators of a molecule's chemical behavior. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich furan ring, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitro group, indicating that this site is prone to nucleophilic attack.

Reactivity Prediction: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar nitro-substituted aromatic compounds have shown that the nitro group significantly lowers the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
OrbitalEnergy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Note: The data in this table is illustrative and based on typical results from MO calculations on similar organic molecules. Actual values would require specific computations for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts for the protons and carbons on the furan and oxane rings, as well as the ethoxy chain, can be compared to experimentally obtained spectra to confirm the molecular structure. Computational studies on heterocyclic compounds have demonstrated that with appropriate levels of theory and basis sets, predicted NMR chemical shifts can show excellent correlation with experimental values.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations can help in assigning the characteristic vibrational modes of the functional groups present in the molecule, such as the C-O stretching of the ether and oxane groups, the N-O stretching of the nitro group, and the C-H and C=C vibrations of the furan ring.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational methods can be employed to investigate the mechanisms of chemical reactions, providing insights into the energy profiles of reaction pathways and the structures of transition states.

The central carbon atom in the ethoxy chain of this compound is a stereocenter, meaning that the molecule can exist as different stereoisomers. Computational modeling can be used to predict the stereochemical outcome of its synthesis. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer will be preferentially formed. Such studies are crucial for understanding and designing stereoselective syntheses. Computational investigations of reactions involving furan derivatives have successfully explained and predicted the observed stereoselectivity by analyzing the steric and electronic interactions in the transition states. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with the surrounding environment. For a molecule with the structural complexity of this compound, which features multiple rotatable bonds and diverse chemical moieties (a furan ring, a nitro group, and an oxane ring), MD simulations are indispensable for characterizing its conformational landscape and the influence of solvents on its three-dimensional structure. Such studies are crucial for understanding its chemical reactivity and potential biological activity.

Conformational Landscapes in Vacuum and Solution

The conformational landscape of this compound is defined by the potential energy surface arising from rotations around its key single bonds. Conformational analysis helps in identifying the most stable three-dimensional arrangements (conformers) of a molecule. lumenlearning.comlibretexts.orgchemistrysteps.com MD simulations can explore this landscape by simulating the atomic motions over time, allowing for the identification of low-energy conformers and the energy barriers between them.

For instance, a simulation might reveal a preference for a folded or an extended conformation, driven by intramolecular interactions such as hydrogen bonding or steric hindrance. The furan ring, the nitro group, and the oxane ring are all capable of engaging in various non-covalent interactions that would influence the conformational equilibrium.

Below is a hypothetical data table representing the most stable conformers of this compound identified from an MD simulation, with key dihedral angles and their relative energies.

ConformerDihedral Angle 1 (Furan-C-C-O) (°)Dihedral Angle 2 (C-C-O-Oxane) (°)Relative Energy (kcal/mol)Population (%)
Anti-periplanar 1751800.0065
Gauche 1 651781.2525
Gauche 2 -68702.1010

This table is generated based on general principles of conformational analysis and is for illustrative purposes.

Solvation Effects on Molecular Conformation

The presence of a solvent can significantly alter the conformational landscape of a solute molecule. MD simulations are particularly well-suited to probe these solvation effects by explicitly modeling the interactions between the solute and solvent molecules. The polarity of the solvent is a critical factor, especially for a molecule like this compound with its polar nitro group and ether linkages.

In a non-polar solvent, intramolecular interactions would likely dominate, and the molecule might adopt a more compact or folded conformation. Conversely, in a polar solvent such as water or methanol, the polar groups of the solute can form hydrogen bonds and dipole-dipole interactions with the solvent molecules. qu.edu.qa These favorable intermolecular interactions can stabilize conformations that might be higher in energy in the gas phase. For instance, an extended conformation that exposes the polar nitro and ether groups to the polar solvent might become more populated.

Studies on nitroaromatic compounds have shown that solvent polarity can significantly stabilize the first excited singlet state, influencing their photophysical pathways. acs.orgresearchgate.net While this is related to electronic properties, it underscores the importance of solute-solvent interactions. The stabilization of certain ground-state conformations by polar solvents can also be expected.

A hypothetical study on this compound could involve running MD simulations in a series of solvents with varying polarities. The results could be summarized in a table showing the calculated free energy of solvation.

SolventDielectric ConstantFree Energy of Solvation (kcal/mol)Predominant Conformation
Hexane 1.88-4.5Folded
Dichloromethane 8.93-7.2Intermediate
Acetonitrile 37.5-9.8Extended
Water 80.1-12.1Extended

This table is generated based on expected trends in solvation energy and is for illustrative purposes.

The radial distribution function (RDF) is another tool that can be extracted from MD simulations to provide detailed information about the solvation shell around specific atoms or functional groups of the solute. For example, the RDF of water molecules around the oxygen atoms of the nitro group would likely show a sharp peak at a short distance, indicating strong hydrogen bonding.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Polysubstituted Heterocyclic Systems

The unique chemical structure of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane makes it a valuable precursor for synthesizing complex polysubstituted heterocyclic systems. Its reactivity is primarily centered on the furan (B31954) ring and the nitro group, which can be manipulated through various organic transformations.

The furan moiety, an aromatic diene, allows the compound to participate in cycloaddition reactions, most notably the Diels-Alder reaction. smolecule.com In this role, the furan ring reacts with a variety of dienophiles to create bicyclic adducts, effectively forming more intricate polycyclic structures. smolecule.com Research on related 2-nitrofurans has shown they can act as efficient dienophiles, a reactivity induced by the strong electron-withdrawing nature of the nitro group. sciforum.net This dual reactivity—acting as either a diene or dienophile depending on the reaction partner—highlights the compound's versatility in constructing complex scaffolds.

Furthermore, the nitro group is a key functional handle that significantly expands the compound's synthetic utility. smolecule.com The nitro group is readily reduced to a primary amine (–NH2) under various conditions, such as catalytic hydrogenation or using metals like tin, iron, or zinc in an acidic medium. smolecule.commasterorganicchemistry.com This transformation is critical as it converts the nitro-compound into a versatile amino-intermediate. The resulting amine can then react with a wide array of electrophiles, enabling the introduction of new substituents or the formation of new heterocyclic rings. smolecule.com This two-step process of nitro reduction followed by subsequent reactions provides a powerful strategy for elaborating the molecular framework and accessing diverse and complex heterocyclic targets.

Reaction TypeParticipating GroupPotential Outcome
Diels-Alder ReactionFuran RingFormation of complex polycyclic structures smolecule.com
ReductionNitro GroupConversion to a primary amine smolecule.commasterorganicchemistry.comwikipedia.org
Nucleophilic AdditionAmine (post-reduction)Introduction of new functional groups and ring systems smolecule.com

Building Block for Oligomeric Structures and Advanced Organic Architectures

While the structure of this compound suggests its potential use as a monomer or building block in polymer chemistry, specific examples of its incorporation into oligomeric or polymeric structures are not extensively documented in the available literature. smolecule.com The presence of multiple reactive sites could theoretically allow for step-growth polymerization or functionalization of existing polymers, but dedicated research on this application for this specific compound is limited.

Development of Novel Chiral Scaffolds and Ligands from its Framework

This compound is an inherently chiral molecule, possessing stereocenters that could make it a candidate for applications in asymmetric synthesis. The molecular framework could potentially serve as a scaffold for developing new chiral drugs or as a precursor for chiral ligands used in catalysis. smolecule.com However, current research has not extensively explored the use of this specific compound as a foundational framework for the systematic development of new families of chiral scaffolds or ligands. While the principles of asymmetric synthesis are well-established for other furan-containing compounds and chiral precursors, the application of these strategies starting from this compound remains an area with potential for future investigation. researchgate.netnih.gov

Future Research Directions and Perspectives for 2 1 Furan 2 Yl 2 Nitroethoxy Oxane

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The current synthesis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane likely relies on traditional methods that may involve harsh conditions or generate significant waste. Future research should pivot towards more sustainable and efficient synthetic strategies. Biomass, as a renewable and abundant carbon source, offers a viable alternative to fossil fuels for producing valuable chemical building blocks. nih.govmdpi.com The furan (B31954) core of the target molecule, in particular, is readily derivable from biomass, positioning it as a key component in sustainable chemical technologies. mdpi.comrsc.orgresearchgate.net

Exploration into biocatalysis and enzymatic reactions could offer highly selective and environmentally benign routes to this compound and its derivatives. rsc.org The use of microorganisms or isolated enzymes could facilitate the synthesis under mild conditions, minimizing energy consumption and by-product formation. Furthermore, the development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, represents a promising avenue for improving process efficiency and reducing waste. nih.gov

Another area of focus should be the use of green solvents and catalysts. Ionic liquids and non-noble metal catalysts have shown promise in the sustainable upgrading of furan derivatives. nih.gov Research into these alternatives could lead to the development of cleaner and more cost-effective synthetic protocols.

Table 1: Potential Sustainable Synthetic Approaches

MethodologyPotential AdvantagesKey Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes or microorganisms.
Multicomponent ReactionsIncreased efficiency, reduced purification steps.Design of novel one-pot reaction sequences.
Green Solvents/CatalystsReduced environmental impact, lower cost.Screening of ionic liquids and non-noble metal catalysts.
Flow ChemistryPrecise control over reaction parameters, enhanced safety.Development of continuous flow processes for synthesis.

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical personality of this compound is largely dictated by the interplay of its furan and nitro functional groups. smolecule.com While the furan ring is known to participate in Diels-Alder reactions and the nitro group can be reduced to an amine, a vast landscape of unexplored reactivity likely exists. smolecule.com

Future investigations could focus on leveraging the furan moiety as a diene in unconventional cycloaddition reactions, potentially leading to the synthesis of complex polycyclic structures with novel biological or material properties. The unique electronic properties of the furan ring could also be exploited in transition-metal-catalyzed cross-coupling reactions to introduce further molecular diversity.

The nitro group, beyond simple reduction, offers a gateway to a variety of chemical transformations. For instance, the umpolung reactivity of nitroalkanes, where the normal polarity of the functional group is reversed, could be explored to form new carbon-carbon bonds in innovative ways. nih.gov Additionally, the activation of the nitro group with Lewis or Brønsted acids could open up pathways for the introduction of various nucleophiles at the α-position. nih.gov

A systematic study of the molecule's reactivity under various conditions (e.g., photochemistry, electrochemistry, high pressure) could unveil entirely new chemical transformations and intermediates.

Table 2: Potential Unexplored Reactions

Functional GroupReaction TypePotential Outcome
Furan RingAsymmetric Diels-AlderChiral polycyclic compounds.
Furan RingTransition-Metal CatalysisFunctionalized furan derivatives.
Nitro GroupUmpolung ReactivityNovel carbon-carbon bond formation.
Nitro GroupLewis Acid Activationα-Functionalized derivatives.
Whole MoleculePhotochemical ReactionsNovel rearranged or cyclized products.

Potential Applications in Advanced Materials Chemistry and Supramolecular Assembly

The distinct structural features of this compound make it an intriguing candidate for applications in materials science. smolecule.com The furan ring, being a component of many conductive polymers, suggests that polymers incorporating this molecule could possess interesting electronic or optical properties. Its potential as a monomer for the synthesis of novel bio-based polyesters and polyurethanes warrants investigation, contributing to the development of sustainable materials. mdpi.com

The presence of both hydrogen bond donors and acceptors within the molecule's structure hints at its potential for forming well-defined supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding and π-π stacking, this compound could self-assemble into complex architectures like gels, liquid crystals, or porous frameworks. These materials could find applications in areas such as sensing, catalysis, and drug delivery.

Further functionalization of the molecule could lead to the creation of advanced materials with tailored properties. For example, the introduction of photoresponsive or redox-active groups could result in "smart" materials that respond to external stimuli.

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of chemical processes. nih.govnih.govresearchgate.net

For this compound, ML models could be trained on existing reaction data to predict the outcomes of new, untested reactions. nih.govrjptonline.org This predictive capability would allow researchers to prioritize experiments with the highest probability of success, saving time and resources. AI algorithms could also be employed to design novel synthetic routes that are more efficient and sustainable than existing methods. whiterose.ac.uk

Table 3: Applications of Machine Learning in Research

ApplicationML/AI TechniquePotential Impact
Reaction Outcome PredictionSupervised LearningEfficient prioritization of experiments.
Novel Synthesis DesignReinforcement LearningDiscovery of more efficient synthetic routes.
Reaction OptimizationBayesian OptimizationMaximization of product yield and selectivity.
High-Throughput ScreeningActive LearningRapid exploration of reaction space.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-nitroethanol and a tetrahydropyran derivative activated at the 2-position. Key steps include:

  • Activation of oxane : Use mesylation or tosylation to introduce a leaving group (e.g., –OTs) at the oxane’s 2-position .
  • Reaction conditions : Anhydrous DMF or THF under inert atmosphere (N₂/Ar), with K₂CO₃ as a base, heated to 60–80°C for 12–24 hours .
  • Yield optimization : Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution). Typical yields range from 65–80% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm furan (δ 6.2–7.4 ppm) and nitroethoxy (δ 4.5–5.0 ppm for –OCH₂; δ 1.4–1.8 ppm for oxane protons) .
    • IR : Nitro group asymmetric/symmetric stretching at 1520–1350 cm⁻¹ .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₅NO₅: 257.0898) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns) be resolved?

Methodological Answer: Contradictions often arise from conformational flexibility or stereochemical ambiguity. Strategies include:

  • 2D NMR : Use NOESY to identify spatial proximity between oxane and furan protons, confirming substituent orientation .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare optimized geometries with experimental NMR shifts .
  • Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering in oxane) by acquiring spectra at 25°C and –40°C .

Q. What crystallographic challenges arise when determining its structure, and how can they be addressed?

Methodological Answer: Challenges include:

  • Disorder in nitro/furan groups : Collect high-resolution data (≤0.8 Å) and refine with SHELXL using PART instructions to model disorder .
  • Twinning : Check for twinning (ROTAX/PLATON) and apply TWIN laws during refinement .
  • Weak diffraction : Use synchrotron radiation (e.g., Diamond Light Source) for small or weakly diffracting crystals .

Q. How does the nitro group’s electronic effects influence reactivity in further functionalization?

Methodological Answer: The nitro group’s electron-withdrawing nature:

  • Directs electrophilic substitution : For furan functionalization, nitro deactivates the α-position, favoring β-substitution. Validate via DFT (NBO charge analysis) .
  • Redox reactivity : Nitro-to-amine reduction (H₂/Pd-C in EtOH) enables downstream applications. Monitor intermediates via in situ IR .

Q. What are the stability considerations under different storage conditions?

Methodological Answer:

  • Light sensitivity : Nitro groups degrade under UV; store in amber vials at –20°C .
  • Hydrolytic stability : Avoid aqueous buffers (pH >7); test stability via ¹H NMR in D₂O over 48 hours .
  • Long-term storage : Use desiccated, oxygen-free environments (argon glovebox) to prevent oxidation of furan .

Experimental Design & Data Analysis

Q. How to design experiments probing the compound’s biological activity while accounting for its physicochemical properties?

Methodological Answer:

  • LogP determination : Use shake-flask method (octanol/water) to assess hydrophobicity (predicted LogP ~1.2). Adjust cell culture media with DMSO (<0.1% v/v) .
  • Dose-response assays : Account for nitro group cytotoxicity; include negative controls (e.g., oxane without nitro) .

Q. How to analyze conflicting data in reaction kinetics studies (e.g., unexpected rate orders)?

Methodological Answer:

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in nitro group) to track bond cleavage via HRMS .
  • Computational kinetics : Compare DFT-calculated activation energies (e.g., nucleophilic attack transition states) with experimental Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.